molecular formula C6H11NO3 B086455 5-Hydroxypiperidine-2-carboxylic acid CAS No. 13096-31-6

5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B086455
CAS No.: 13096-31-6
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-UHFFFAOYSA-N
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Description

5-Hydroxypiperidine-2-carboxylic acid is a piperidine derivative with the molecular formula C6H11NO3 It is a six-membered heterocyclic compound containing one nitrogen atom and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypiperidine-2-carboxylic acid typically involves the removal of a protecting group from a precursor compound. One common method starts with a protected this compound compound, which is synthesized from pyroglutamic acid or glutamic acid through a homologation process to increase carbon atoms and a cyclization process . The protecting group is then removed under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of specific catalysts and reaction conditions to improve yield and purity. The process typically involves multiple steps, including the protection and deprotection of functional groups, to ensure the stability and reactivity of intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives, including esters and amides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxypiperidine-2-carboxylic acid include:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926984
Record name 5-Hydroxypiperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-trans-5-Hydroxy-2-piperidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13096-31-6, 50439-45-7
Record name 5-Hydroxypipecolic acid
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Record name 5-Hydroxypipecolic acid
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Record name 5-Hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
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Record name 5-hydroxypiperidine-2-carboxylic acid
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Record name 5-HYDROXYPIPECOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name L-trans-5-Hydroxy-2-piperidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 °C
Record name L-trans-5-Hydroxy-2-piperidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Hydroxypiperidine-2-carboxylic acid's discovery in Leucaena glauca Benth?

A: The identification of this compound in Leucaena glauca Benth. [] is significant for several reasons. First, it expands our knowledge of the plant's chemical constituents, potentially uncovering new bioactive compounds. Second, this imino acid's presence could contribute to the plant's biological properties and potential applications. Finally, the isolation and characterization methods employed in the study [] serve as a valuable reference for future research on similar compounds.

Q2: The research mentions the separation of diastereoisomers of synthetic this compound. What is the relevance of this separation in the context of the study?

A: The synthesis of this compound can result in the formation of diastereoisomers, which are stereoisomers that are not mirror images of each other. The researchers separated these diastereoisomers chromatographically [] to compare them with the naturally occurring form found in Leucaena glauca Benth. This comparison is crucial to determine the absolute configuration of the natural compound and understand its biosynthesis and potential biological activity.

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